molecular formula C8H7Cl2NO2 B7866931 Methyl 2-amino-3,6-dichlorobenzoate

Methyl 2-amino-3,6-dichlorobenzoate

Cat. No.: B7866931
M. Wt: 220.05 g/mol
InChI Key: FAASGTKBZHSTPA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,6-dichlorobenzoate is a substituted benzoate ester characterized by a methyl ester group, an amino substituent at the 2-position, and chlorine atoms at the 3- and 6-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for further functionalization, such as amide bond formation or cross-coupling reactions, which are pivotal in developing bioactive molecules.

Properties

IUPAC Name

methyl 2-amino-3,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASGTKBZHSTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,6-dichlorobenzoate typically involves the esterification of 2-amino-3,6-dichlorobenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

2-amino-3,6-dichlorobenzoic acid+methanolH2SO4Methyl 2-amino-3,6-dichlorobenzoate+water\text{2-amino-3,6-dichlorobenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-3,6-dichlorobenzoic acid+methanolH2​SO4​​Methyl 2-amino-3,6-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,6-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, nitro compounds, and amines, depending on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 2-amino-3,6-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chlorine groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-3,6-dichlorobenzoate

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Implications : Ethyl esters generally exhibit slightly lower reactivity in hydrolysis compared to methyl esters due to steric hindrance. This analog was listed as discontinued, suggesting challenges in synthesis or commercial demand .
  • Applications : Likely used as an intermediate in drug discovery, similar to its methyl counterpart.

2-Methoxy-3,6-Dichlorobenzoic Acid

  • Structural Difference: A methoxy group replaces the amino group at position 2, and the ester is replaced by a carboxylic acid.
  • Implications: The absence of the amino group reduces nucleophilic reactivity, while the carboxylic acid enhances solubility in polar solvents. This compound is a known herbicide analog (e.g., Dicamba) .
  • Applications : Primarily used in agrochemical formulations for weed control.

Ethyl 2-amino-6-chloro-3-methylbenzoate

  • Structural Difference : Chlorine and methyl groups are repositioned (6-chloro, 3-methyl vs. 3,6-dichloro).
  • Implications : The altered substitution pattern may influence regioselectivity in subsequent reactions. This compound is marketed as a pharmaceutical intermediate, indicating its utility in drug synthesis .

Methyl 6-amino-2-bromo-3-methoxybenzoate

  • Structural Difference : Bromine replaces chlorine at position 2, and a methoxy group is present at position 3.
  • Implications: Bromine’s higher atomic weight and polarizability could enhance electrophilic substitution reactivity.
  • Applications: Used in medicinal chemistry for designing novel bioactive molecules.

Key Structural and Functional Comparisons

Compound Substituents Ester Group Key Applications Reactivity Notes
Methyl 2-amino-3,6-dichlorobenzoate 2-NH₂, 3-Cl, 6-Cl Methyl Pharmaceutical intermediates High nucleophilicity at NH₂; Cl enhances stability
Ethyl 2-amino-3,6-dichlorobenzoate 2-NH₂, 3-Cl, 6-Cl Ethyl Discontinued intermediate Slower hydrolysis than methyl ester
2-Methoxy-3,6-Dichlorobenzoic Acid 2-OCH₃, 3-Cl, 6-Cl Carboxylic acid Agrochemicals (herbicides) Acidic; soluble in polar solvents
Ethyl 2-amino-6-chloro-3-methylbenzoate 2-NH₂, 3-CH₃, 6-Cl Ethyl Pharmaceutical intermediates Methyl group may sterically hinder reactions
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH₂, 2-Br, 3-OCH₃ Methyl Drug discovery intermediates Br enhances cross-coupling reactivity

Biological Activity

Methyl 2-amino-3,6-dichlorobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C8H7Cl2N O2
  • Molecular Weight : Approximately 220.1 g/mol
  • Functional Groups : Contains an amino group and two chlorine atoms on a benzoate ester structure.

The unique arrangement of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is critical for its potential use in treating bacterial infections.
  • Signal Transduction Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. This property makes it a candidate for anticancer research .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis positions it as a potential therapeutic agent for treating infections caused by resistant bacteria.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. Its mechanism involves the modulation of signaling pathways associated with cell growth and death. For instance, it has been observed to induce apoptosis in cancer cell lines, suggesting its potential application in cancer therapy .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are selected findings:

StudyFindings
Demonstrated enzyme inhibition leading to antimicrobial effects against Staphylococcus aureus and Pseudomonas aeruginosa.
Reported significant anticancer activity against prostate cancer cell lines, showing apoptosis induction at specific concentrations.
Highlighted the compound's role as an enzyme inhibitor affecting metabolic pathways critical for cellular function.

Case Study: Anticancer Potential

In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results indicated:

  • Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer).
  • Concentration Range : 10 µM to 100 µM.
  • Observations : Significant reduction in cell viability was noted at concentrations above 50 µM, with morphological changes indicative of apoptosis observed via microscopy.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and pharmaceutical development:

  • Pharmaceuticals : It is being investigated for use in developing new antimicrobial and anticancer drugs.
  • Agrochemicals : Its properties may also be exploited in agricultural applications as a pesticide or herbicide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.